5-Nitro-2-(pyrazol-1-yl)benzonitrile
Description
Structural Framework and Research Significance
The foundational structure of 5-Nitro-2-(pyrazol-1-yl)benzonitrile combines an aromatic benzonitrile (B105546) core with a five-membered heterocyclic pyrazole (B372694) ring. The addition of a nitro group (NO₂) to the benzene (B151609) ring introduces strong electron-withdrawing properties, which can significantly influence the molecule's reactivity and electronic characteristics.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govnih.govbiointerfaceresearch.com Its presence is noted in drugs with a wide range of applications, including anti-inflammatory, anticancer, and antiviral agents. ekb.egnih.gov The nitrogen atoms within the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
The benzonitrile unit, a benzene ring substituted with a nitrile group (-C≡N), is also a common feature in drug discovery. nih.gov The nitrile group is a versatile functional group that can participate in various chemical transformations and can also contribute to the binding of a molecule to its biological target.
The combination of these three components in nitrated pyrazolyl benzonitriles suggests a class of compounds with potential for diverse applications, from medicinal chemistry to materials science. The nitro group, in particular, can serve as a handle for further chemical modifications or may contribute to specific biological activities.
Contextualization within Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. Their structural diversity and ability to engage in a wide array of intermolecular interactions make them ideal scaffolds for the design of new therapeutic agents. Pyrazole, as a 1,2-diazole, is a prominent member of this class.
The introduction of a nitro group onto an aromatic system attached to a pyrazole ring, as seen in nitrated pyrazolyl benzonitriles, is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for a particular biological target. Research into nitrated pyrazoles has also been prominent in the field of energetic materials, where the high nitrogen content and the presence of nitro groups contribute to their energetic properties. researchgate.net
Academic Research Trajectories for this compound
A comprehensive review of available scientific literature does not yield specific, in-depth research focused on this compound. While chemical suppliers list the compound, indicating its synthesis is feasible, it does not appear as a central molecule in published studies. Its CAS number, 17417-12-8, is not widely cited in academic papers, suggesting it has not been a primary subject of investigation.
The research trajectories for this compound are, therefore, largely speculative and based on the known chemistry of its constituent parts. Potential areas of investigation could include:
As a synthetic intermediate: The nitro group could be reduced to an amine, providing a route to a variety of other functionalized pyrazolyl benzonitriles. The nitrile group could also be hydrolyzed or reduced to introduce other functionalities.
In medicinal chemistry: Given the prevalence of pyrazole and benzonitrile scaffolds in drug discovery, this compound could be explored as a building block for the synthesis of novel bioactive molecules. However, no such studies have been published to date.
In materials science: The electronic properties imparted by the nitro and nitrile groups could make this compound or its derivatives of interest in the development of new organic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-pyrazol-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-7-8-6-9(14(15)16)2-3-10(8)13-5-1-4-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDLUQSKVCVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281269 | |
| Record name | 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17417-12-8 | |
| Record name | 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17417-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Direct Synthetic Routes to 5-Nitro-2-(pyrazol-1-yl)benzonitrile Scaffolds
Direct synthetic methods provide the foundational approaches to constructing the this compound core. These routes often involve sequential reactions, including nitration, cyclization, and nitrile group introduction, each targeting a specific part of the final molecule.
Nitration of Pyrazolyl Benzonitrile (B105546) Precursors
A principal strategy for synthesizing this compound involves the direct nitration of a 2-(pyrazol-1-yl)benzonitrile precursor. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzonitrile ring. The reaction conditions, particularly the choice of nitrating agent and temperature, are crucial for achieving the desired regioselectivity and yield. For instance, the nitration of a related compound, 2-(1'-phenylpyrazol-4'-yl) benzimidazole, demonstrates temperature-dependent outcomes, with nitration occurring at different positions under varying temperatures. pjsir.org
Common nitrating agents include mixtures of nitric acid and sulfuric acid. The pyrazole (B372694) ring's presence can influence the electronic properties of the benzonitrile ring, directing the incoming nitro group to the 5-position. The optimization of reaction parameters is essential to maximize the yield of the desired 5-nitro isomer and minimize the formation of byproducts. The introduction of nitro groups is a common strategy in the synthesis of energetic materials, as it increases density and improves detonation performance. mdpi.comresearchgate.net
| Precursor | Nitrating Agent | Key Conditions | Product |
| 2-(Pyrazol-1-yl)benzonitrile | HNO₃/H₂SO₄ | Controlled Temperature | This compound |
| 3,5-dimethyl-1H-pyrazole | HNO₃/H₂SO₄ | Stepwise Nitration | 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole |
Table 1: Representative Nitration Reactions
Cyclization Reactions for Pyrazole Ring Formation in Benzonitrile Derivatives
Another fundamental approach involves the construction of the pyrazole ring onto a pre-existing benzonitrile derivative. This is typically achieved through cyclization reactions. A common method is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which is attached to the benzonitrile scaffold.
For example, a substituted hydrazine can react with a β-ketoester or a similar compound linked to the 2-position of a 5-nitrobenzonitrile molecule. This reaction, often carried out under acidic or basic catalysis, leads to the formation of the pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.org Multicomponent reactions, where several starting materials react in a single step to form the desired product, have also been employed for the efficient synthesis of pyrazole derivatives. beilstein-journals.orgnih.govresearchgate.net
| Benzonitrile Derivative | Reagent | Catalyst | Product |
| 2-(1,3-dioxo-propyl)-5-nitrobenzonitrile | Hydrazine hydrate | Acetic Acid | This compound |
| Anilines | In situ diazotization | - | Pyrazoles |
Table 2: Pyrazole Ring Formation via Cyclization
Nitrile Group Introduction and Modifications on Nitrated Pyrazoles
This strategy focuses on introducing the nitrile group as a final step onto a pre-formed 5-nitro-2-(pyrazol-1-yl)benzene scaffold. One of the most common methods for introducing a nitrile group is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then treated with a cyanide salt, typically cuprous cyanide.
Alternatively, the nitrile group can be formed through the dehydration of an amide or an aldoxime. For instance, a 5-nitro-2-(pyrazol-1-yl)benzaldehyde could be converted to its corresponding oxime and then dehydrated to yield the benzonitrile. Various reagents, such as acetic anhydride or thionyl chloride, can be used for this dehydration step. The term "nitrile" refers to an organic compound containing a -C≡N functional group. wikipedia.org
| Starting Material | Reagent(s) | Key Transformation | Product |
| 2-Amino-4-nitro-1-(pyrazol-1-yl)benzene | 1. NaNO₂/HCl 2. CuCN | Sandmeyer Reaction | This compound |
| 5-Nitro-2-(pyrazol-1-yl)benzamide | SOCl₂ | Dehydration | This compound |
Table 3: Introduction of the Nitrile Group
Advanced Synthetic Approaches
To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed for the synthesis of this compound and related compounds. These approaches often utilize modern technologies and catalytic systems.
Catalytic Synthesis Techniques
Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of pyrazole-containing compounds, various catalytic systems have been explored. Transition metal catalysts, such as palladium, copper, and rhodium, have been employed in cross-coupling reactions to form the C-N bond between the pyrazole ring and the benzonitrile moiety. nih.gov For instance, a Buchwald-Hartwig amination could be used to couple pyrazole with 2-chloro-5-nitrobenzonitrile.
Organocatalysis has also emerged as a powerful tool. For example, N-heterocyclic carbenes have been used to catalyze the synthesis of axially chiral benzonitriles. nih.gov While not directly applied to this compound in the provided context, these methods showcase the potential of catalytic approaches for constructing complex benzonitrile derivatives.
| Reaction Type | Catalyst | Substrates | Key Advantage |
| Buchwald-Hartwig Amination | Palladium complex | 2-Chloro-5-nitrobenzonitrile, Pyrazole | High efficiency in C-N bond formation |
| Cyclotrimerization of Benzonitriles | Titanium Chlorido Complexes and Magnesium | Benzonitrile derivatives | Formation of triazines |
Table 4: Catalytic Approaches in Pyrazole and Benzonitrile Synthesis
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green chemistry technique that can dramatically reduce reaction times, increase yields, and improve product purity. unito.it The application of microwave irradiation to the synthesis of pyrazoles has been well-documented. dergipark.org.trlew.ro
In the context of this compound synthesis, microwave heating can be applied to the cyclization step, significantly accelerating the formation of the pyrazole ring. For example, the reaction between a hydrazine and a dicarbonyl compound can be completed in minutes under microwave irradiation, compared to hours with conventional heating. dergipark.org.trresearchgate.net This rapid and efficient heating can also be beneficial for the nitration and nitrile formation steps, potentially leading to cleaner reactions with fewer side products. The use of microwave-assisted synthesis is considered an environmentally benign protocol. researchgate.net
| Synthetic Step | Conventional Method Time | Microwave-Assisted Time | Key Advantage |
| Pyrazole Ring Formation | Hours to Days | Minutes | Drastic reduction in reaction time, higher yields |
| Synthesis of Pyrazolone (B3327878) Derivatives | Several Hours | 4 minutes | High speed, solvent-free |
Table 5: Comparison of Conventional and Microwave-Assisted Synthesis
Ultrasound-Assisted Synthesis Methodologies
Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. The application of ultrasound in the synthesis of pyrazole derivatives has been shown to be effective, primarily due to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing chemical reactivity.
While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the principles can be applied based on known syntheses of related compounds. For instance, the synthesis of pyrazole derivatives is often accelerated under ultrasonic irradiation. This method is particularly advantageous for reactions that are sluggish under conventional heating.
A representative example of an ultrasound-assisted synthesis of a related nitro-substituted heterocyclic compound is presented in the table below. This data illustrates the potential for applying similar conditions to the synthesis of this compound.
Table 1: Ultrasound-Assisted Synthesis of a Nitro-Substituted Pyrazole Derivative
| Entry | Reactants | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde, Hydrazine Hydrate, Ethyl Acetoacetate | None | Ethanol | 10 | 92 |
| 2 | 4-Nitrobenzaldehyde, Hydrazine Hydrate, Ethyl Acetoacetate | Acetic Acid | Ethanol | 15 | 88 |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for complex organic molecules. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental pollution, lower costs, and often, simpler work-up procedures. For the synthesis of pyrazole derivatives, solvent-free conditions have been successfully employed, frequently in conjunction with microwave or ultrasound irradiation to provide the necessary energy for the reaction to proceed.
The synthesis of pyrano[2,3-c]pyrazoles, for example, has been efficiently achieved by reacting various aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate under solvent-free conditions using an ionic liquid as a catalyst. jetir.org This approach offers high yields in short reaction times. jetir.org
Table 2: Solvent-Free Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | NMPyTs | 10 | 95 |
| 2 | 3-Nitrobenzaldehyde | NMPyTs | 12 | 92 |
| 3 | 4-Methoxybenzaldehyde | NMPyTs | 8 | 96 |
Atom Economy and Sustainable Synthesis Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scispace.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. scispace.com
A plausible synthesis of this compound involves the N-arylation of pyrazole with 2-chloro-5-nitrobenzonitrile. The atom economy for this reaction can be calculated as follows:
Reaction: Pyrazole + 2-Chloro-5-nitrobenzonitrile → this compound + HCl
Molecular Weights:
Pyrazole (C₃H₄N₂): 68.08 g/mol
2-Chloro-5-nitrobenzonitrile (C₇H₃ClN₂O₂): 182.56 g/mol
this compound (C₁₀H₆N₄O₂): 214.18 g/mol
Hydrogen Chloride (HCl): 36.46 g/mol
Atom Economy Calculation: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 (214.18 / (68.08 + 182.56)) x 100 = (214.18 / 250.64) x 100 ≈ 85.45%
This calculation demonstrates a relatively high atom economy for this synthetic pathway. Copper-catalyzed N-arylation reactions are often employed to improve the efficiency and mildness of these transformations. mdpi.comnih.gov
Table 3: Atom Economy of a Synthetic Route to this compound
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |
| Pyrazole + 2-Chloro-5-nitrobenzonitrile | 68.08 + 182.56 | This compound | 214.18 | HCl | 36.46 | 85.45 |
Derivatization and Scaffold Functionalization
The presence of multiple functional groups and aromatic rings in this compound provides ample opportunities for further chemical modification to generate a library of related compounds with potentially diverse properties.
Substituent Effects on Reaction Pathways
The reactivity of the benzonitrile ring is significantly influenced by the electronic properties of its substituents: the nitro group and the pyrazolyl group.
Nitro Group: The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. youtube.com This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. youtube.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. masterorganicchemistry.comwikipedia.org
Pyrazolyl Group: The pyrazolyl group, attached via a nitrogen atom, can act as a deactivating group towards electrophilic substitution on the benzene (B151609) ring due to the electronegativity of the nitrogen atoms. However, the lone pairs on the nitrogen can also participate in resonance, which can influence the regioselectivity of reactions.
Nitrile Group: The nitrile group is also an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.
The interplay of these substituent effects will govern the outcome of further functionalization reactions on the benzonitrile ring. For instance, in a nucleophilic aromatic substitution, the positions ortho and para to the strongly activating nitro group are the most likely sites for attack.
Table 4: Directing Effects of Substituents on the Benzonitrile Ring
| Substituent | Type | Activating/Deactivating | Directing Effect (Electrophilic Aromatic Substitution) |
| -NO₂ | Electron-withdrawing | Deactivating | Meta |
| -CN | Electron-withdrawing | Deactivating | Meta |
| -Pyrazolyl | Electron-withdrawing (inductive) | Deactivating | Meta (relative to the point of attachment) |
Transformations of Nitro and Nitrile Functional Groups
The nitro and nitrile groups are versatile functionalities that can be converted into a wide range of other chemical entities.
Transformations of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions. jsynthchem.com This transformation is a cornerstone of synthetic organic chemistry, as the resulting aniline (B41778) derivative can undergo a plethora of further reactions. Selective reduction of the nitro group in the presence of other reducible functionalities, such as a nitrile, can be achieved using specific reagents like tin(II) chloride or through catalytic hydrogenation with carefully chosen catalysts and conditions. researchgate.netrsc.org The amino group can then be diazotized and converted to a variety of other substituents.
Table 5: Representative Transformations of the Aromatic Nitro Group
| Reaction | Reagents | Product Functional Group |
| Reduction | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) |
| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (B1172632) (-NHOH) |
| Diazotization (of the corresponding amine) followed by Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | Halide (-Cl, -Br), Nitrile (-CN) |
Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. youtube.comlibretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.orglibretexts.org The nitrile can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. chemistrysteps.comlibretexts.org Additionally, Grignard reagents can add to the nitrile to form ketones after hydrolysis. chemistrysteps.comopenstax.org
Table 6: Representative Transformations of the Aromatic Nitrile Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid (-COOH) |
| Hydrolysis (basic) | NaOH, H₂O, heat | Carboxylate salt (-COO⁻Na⁺) |
| Reduction | 1. LiAlH₄; 2. H₂O | Primary amine (-CH₂NH₂) |
| Reaction with Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Ketone (-C(=O)R) |
Hybrid System Construction
The strategic functionalization of "this compound" serves as a gateway to a diverse array of hybrid molecular systems. The inherent reactivity of the nitro, pyrazole, and benzonitrile moieties allows for their independent or sequential modification, enabling the construction of complex molecules with potentially synergistic properties. Key methodologies for building such hybrid systems are detailed below.
Transformation of the Nitro Group
The nitro group is a versatile functional handle for the elaboration into various hybrid structures, primarily through its reduction to an amino group.
Reduction to an Amino Group:
The reduction of the nitro group in this compound to form 5-Amino-2-(pyrazol-1-yl)benzonitrile is a pivotal step in the synthesis of many hybrid systems. This transformation can be achieved using various reducing agents, with the choice of reagent often dictated by the desired chemoselectivity and reaction conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reactions with metals in acidic media, such as tin(II) chloride in hydrochloric acid.
The resulting amino group is a nucleophilic center that can readily participate in a range of subsequent reactions to build hybrid molecules. For instance, it can be acylated to form amides, treated with isocyanates or isothiocyanates to yield ureas and thioureas, respectively, or serve as a precursor for the formation of new heterocyclic rings.
Modification of the Benzonitrile Group
The benzonitrile functionality is a valuable precursor for the construction of nitrogen-rich heterocyclic systems, most notably tetrazoles.
[3+2] Cycloaddition to Form a Tetrazole Ring:
The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃), to form a tetrazole ring. This reaction creates a pyrazolyl-phenyl-tetrazole hybrid system. The reaction is often catalyzed by a Lewis acid or a Brønsted acid and is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) mdpi.com. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, which can be advantageous in the design of bioactive molecules.
N-Functionalization of the Pyrazole Ring
The pyrazole ring possesses a reactive nitrogen atom that can be functionalized to introduce a wide variety of substituents, thereby creating another avenue for hybrid molecule construction.
N-Alkylation and N-Arylation:
The N-H of the pyrazole ring can be deprotonated with a suitable base, followed by reaction with an electrophile, such as an alkyl halide or an aryl halide, to yield N-substituted pyrazole derivatives. This N-functionalization allows for the direct attachment of other molecular scaffolds to the pyrazole core. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the pyrazole ring and the reaction conditions employed.
Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex hybrid molecules from simple starting materials in a single synthetic operation. While direct MCRs involving this compound are not extensively documented, its derivatives, particularly the amino-substituted analog, are excellent candidates for such transformations. For example, the amino group of 5-Amino-2-(pyrazol-1-yl)benzonitrile could participate in MCRs to construct fused heterocyclic systems.
Illustrative Synthetic Strategies for Hybrid System Construction
| Starting Material | Reaction Type | Reagents and Conditions | Product (Hybrid System) | Ref. |
| This compound | Nitro Reduction | H₂, Pd/C, Ethanol or SnCl₂, HCl | 5-Amino-2-(pyrazol-1-yl)benzonitrile | beilstein-journals.org |
| This compound | [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF | 5-(5-Nitro-2-(pyrazol-1-yl)phenyl)-1H-tetrazole | mdpi.com |
| 5-Amino-2-(pyrazol-1-yl)benzonitrile | Amide Formation | Acyl chloride, Pyridine | N-(3-cyano-4-(pyrazol-1-yl)phenyl)amide derivatives | nih.gov |
| 5-Amino-2-(pyrazol-1-yl)benzonitrile | Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea derivatives of 5-Amino-2-(pyrazol-1-yl)benzonitrile | nih.gov |
| 2-(Pyrazol-1-yl)benzonitrile derivative | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | N-Alkyl-2-(pyrazol-1-yl)benzonitrile derivatives | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization
Solid-State Structural Analysis
Single-Crystal X-ray Diffraction (XRD)
To perform single-crystal XRD analysis, a high-quality single crystal of 5-Nitro-2-(pyrazol-1-yl)benzonitrile would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is then used to solve the crystal structure.
The resulting data would be presented in a crystallographic data table. While no specific data for this compound is available, a typical table would include the parameters listed below. For illustrative purposes, hypothetical data is presented.
Table 1. Hypothetical Crystallographic Data for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₆N₄O₂ |
| Formula Weight | 214.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| Absorption Coeff. (mm⁻¹) | Value |
| F(000) | Value |
This data would provide the fundamental unit cell dimensions and symmetry of the crystal, confirming the molecular structure and connectivity.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is crucial for understanding the material's bulk properties. This packing is dictated by a variety of non-covalent interactions. Analysis of the crystal structure of nitropyrazole-containing compounds often reveals complex networks of these interactions. mdpi.comacs.orgnih.gov
Hydrogen Bonding Networks (N–H⋯O, C–H⋯O)
Although this compound does not possess a classic hydrogen bond donor like an N-H or O-H group, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the pyrazole (B372694) and benzonitrile (B105546) rings can act as weak donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole and nitrile groups can act as acceptors. A detailed crystallographic report would include a table of these interactions, specifying donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the corresponding angles.
π-Stacking and Other Non-Covalent Interactions (C–H⋯π, lone pair⋯π)
The aromatic pyrazole and nitrobenzonitrile rings are expected to engage in π-stacking interactions, which are common in the crystal structures of planar aromatic molecules. mdpi.com These interactions, where the electron-rich π systems of adjacent rings align, play a significant role in stabilizing the crystal packing. The analysis would quantify the centroid-to-centroid distances and slip angles between stacked rings. Additionally, other weak interactions, such as C–H⋯π (where a C-H bond points towards the face of an aromatic ring) and lone pair⋯π interactions (where an electron lone pair from an oxygen or nitrogen atom interacts with a π-system), would be identified and characterized.
Solution and Vibrational Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide information about the chemical environment of each hydrogen and carbon atom, respectively.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole ring and the benzonitrile ring. The chemical shifts (δ) of these protons, their integration values (number of protons), and their coupling patterns (multiplicity) would allow for their unambiguous assignment.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including those in the pyrazole and benzonitrile rings, as well as the carbon of the nitrile group. The chemical shifts would be indicative of the electronic environment of each carbon.
While specific experimental spectra for this compound are not available in the reviewed literature, Tables 2 and 3 outline the expected signals based on the analysis of similar compounds. rsc.org
Table 2. Predicted ¹H NMR Spectral Data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| Value | Doublet | Pyrazole-H |
| Value | Triplet | Pyrazole-H |
| Value | Doublet | Pyrazole-H |
| Value | Doublet | Benzonitrile-H |
| Value | Doublet of Doublets | Benzonitrile-H |
Table 3. Predicted ¹³C NMR Spectral Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Value | Pyrazole-C |
| Value | Pyrazole-C |
| Value | Pyrazole-C |
| Value | Benzonitrile-C (C-CN) |
| Value | Benzonitrile-C (C-N) |
| Value | Benzonitrile-C |
| Value | Benzonitrile-C |
| Value | Benzonitrile-C (C-NO₂) |
| Value | Benzonitrile-C |
Further confirmation of these assignments would be achieved using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), which shows correlations between coupled protons, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), which correlate proton signals with their directly attached or more distant carbon atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Assignments
The key functional groups present—nitrile (-C≡N), nitro (-NO₂), pyrazole ring, and the substituted benzene (B151609) ring—each exhibit characteristic vibrational frequencies.
Nitrile Group (C≡N): The stretching vibration of the nitrile group in aromatic compounds is typically observed as a sharp band of medium intensity in the region of 2220-2240 cm⁻¹.
Nitro Group (NO₂): Aromatic nitro compounds display two distinct and strong stretching vibrations. The asymmetric stretching mode (νas NO₂) is expected in the 1500-1570 cm⁻¹ range, while the symmetric stretching mode (νs NO₂) appears in the 1335-1370 cm⁻¹ region.
Pyrazole Ring: The pyrazole ring has several characteristic vibrations, including C-H stretching above 3100 cm⁻¹, and ring stretching vibrations (C=N and C=C) typically found in the 1400-1600 cm⁻¹ range.
Benzene Ring: The substituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region and can sometimes overlap with the pyrazole and nitro group vibrations. C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ range.
Based on data from analogous compounds, the following table outlines the expected prominent vibrational assignments for this compound.
| Expected Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| 3150-3100 | C-H stretching | Pyrazole Ring |
| 3100-3000 | C-H stretching | Benzene Ring |
| 2240-2220 | C≡N stretching | Nitrile |
| 1600-1580 | C=C stretching | Aromatic Rings |
| 1570-1500 | Asymmetric NO₂ stretching | Nitro |
| 1550-1450 | C=N / C=C stretching | Pyrazole / Benzene Rings |
| 1370-1335 | Symmetric NO₂ stretching | Nitro |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the absorptions from its chromophoric systems: the nitrobenzene (B124822) moiety and the pyrazole ring.
Nitroaromatic compounds are well-known to absorb strongly in the UV region. The spectrum is typically characterized by intense bands arising from π → π* transitions within the benzene ring, which are often red-shifted (shifted to longer wavelengths) due to the presence of the electron-withdrawing nitro group. rsc.orgiu.edu A weaker n → π* transition associated with the nitro group may also be observed at longer wavelengths. rsc.org
| Expected λmax Range (nm) | Assignment (Electronic Transition) | Chromophore |
|---|---|---|
| ~250 | π → π | Nitrobenzene moiety |
| ~300-350 | π → π / n → π* | Nitrobenzene / Conjugated System |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a definitive technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₁₀H₆N₄O₂. guidechem.com
The calculated monoisotopic mass is 214.0491 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 214.
The fragmentation of this molecule is expected to proceed through several characteristic pathways, initiated by the loss of stable neutral molecules or radical species from the molecular ion.
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as ·NO₂ (a loss of 46 Da), leading to a fragment ion at m/z 168.
Loss of NO and CO: Subsequent or alternative fragmentation can involve the loss of NO (30 Da) followed by CO (28 Da), a characteristic pattern for aromatic nitro compounds undergoing rearrangement.
Loss of HCN: The benzonitrile moiety can lose a neutral molecule of hydrogen cyanide (HCN), resulting in a loss of 27 Da from a parent or fragment ion.
Ring Cleavage: Fragmentation of the pyrazole or benzene rings can lead to a variety of smaller charged fragments.
| Expected m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 214 | [C₁₀H₆N₄O₂]⁺˙ (Molecular Ion) | - |
| 168 | [C₁₀H₆N₂]⁺˙ | ·NO₂ |
| 184 | [C₁₀H₆N₃O]⁺˙ | ·NO |
| 141 | [C₉H₅N₃]⁺˙ | HCN from [M-NO₂]⁺˙ |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the properties of pyrazole (B372694) derivatives and other organic molecules due to its favorable balance between computational cost and accuracy. eurasianjournals.comyoutube.com Functionals such as B3LYP combined with basis sets like 6-31G(d) or larger are commonly employed for these types of analyses. nih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comyoutube.com For 5-Nitro-2-(pyrazol-1-yl)benzonitrile, the optimization process would likely be performed using a functional like B3LYP with a 6-311+G(d,p) basis set. nih.gov
The expected optimized structure would feature a near-planar conformation, where the benzonitrile (B105546) and pyrazole rings are largely coplanar to maximize π-system conjugation. nih.gov The nitro group, being an electron-withdrawing substituent, and its interaction with the adjacent pyrazole ring would influence the final dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. nih.gov
Based on studies of analogous molecules like benzonitrile and substituted pyrazoles, a table of expected bond lengths can be compiled. materialsciencejournal.orgfrontiersin.orgnih.gov
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Expected Value (Å) | Comment |
|---|---|---|
| C≡N (Nitrile) | ~1.16 | Typical triple bond length for a nitrile group attached to an aromatic ring. materialsciencejournal.org |
| C-NO₂ | ~1.48 | Standard bond length for a C-N bond where the carbon is part of an aromatic ring and nitrogen is in a nitro group. materialsciencejournal.org |
| N-O (Nitro) | ~1.23 | Average bond length for N-O bonds in an aromatic nitro group, indicating resonance. materialsciencejournal.org |
| C-C (Benzene Ring) | ~1.39 - 1.41 | Aromatic C-C bond lengths, slightly distorted due to substituents. |
| C-N (Pyrazole Ring) | ~1.33 - 1.38 | Typical C-N bond lengths within a pyrazole ring structure. |
| N-N (Pyrazole Ring) | ~1.35 | Standard N-N single bond length within the pyrazole heterocycle. |
Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the characterization of the compound but also confirm that the optimized geometry is a stable point. researchgate.netresearchgate.net The vibrational modes are assigned based on the Potential Energy Distribution (PED). nih.gov
For this compound, the predicted spectrum would exhibit characteristic peaks corresponding to its functional groups. The nitrile (C≡N) stretching vibration is a strong, sharp band typically found in the 2220-2240 cm⁻¹ region. materialsciencejournal.orgresearchgate.net The nitro (NO₂) group would show two distinct stretching vibrations: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch near 1335-1370 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while various C-C and C-N stretching and bending vibrations from the pyrazole and benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ fingerprint region. researchgate.netmdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Comment |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Common region for C-H stretching in aromatic systems. researchgate.net |
| C≡N Stretch | 2240 - 2220 | Strong and characteristic peak for benzonitrile derivatives. materialsciencejournal.orgfrontiersin.orgresearchgate.net |
| C=C/C=N Ring Stretch | 1600 - 1400 | Vibrations from both the benzene and pyrazole rings. mdpi.com |
| Asymmetric NO₂ Stretch | 1560 - 1530 | Characteristic for nitroaromatic compounds. mdpi.com |
| Symmetric NO₂ Stretch | 1370 - 1335 | Characteristic for nitroaromatic compounds. mdpi.com |
TD-DFT is a widely used method for calculating the electronic excited-state properties of molecules, providing insights into their UV-Visible absorption spectra. lookchem.comchemrxiv.orgresearchgate.net This method can predict vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of spectral bands. researchgate.net
For this compound, TD-DFT calculations would likely reveal electronic transitions primarily of π → π* character, originating from the conjugated system formed by the pyrazole and benzonitrile rings. The presence of the electron-donating pyrazole ring and the electron-withdrawing nitro and nitrile groups would facilitate intramolecular charge transfer (ICT) upon excitation. This ICT character is expected to result in strong absorption bands in the UV region. The choice of functional, such as CAM-B3LYP, can be important for accurately describing charge-transfer states. rsc.org
Analysis of Molecular Orbitals and Charge Distribution
The frontier molecular orbitals, HOMO and LUMO, are critical for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and easier electronic excitation. materialsciencejournal.org
In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the attached benzene ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitrobenzonitrile portion of the molecule, specifically the nitro and nitrile groups. researchgate.netresearchgate.net This spatial separation of the HOMO and LUMO reinforces the likelihood of intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap would provide a quantitative measure of the energy required for this transition. thaiscience.info
Table 3: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.5 to -7.5 | Indicates electron-donating capability; values are typical for substituted aromatic systems. materialsciencejournal.orgresearchgate.net |
| E_LUMO | -2.5 to -3.5 | Indicates electron-accepting capability; lowered by the presence of nitro and nitrile groups. researchgate.netresearchgate.net |
| ΔE (HOMO-LUMO Gap) | ~4.0 | A smaller gap suggests higher polarizability and chemical reactivity. thaiscience.infonih.gov |
NPA is used to calculate the distribution of electron density onto the atoms, providing atomic charges that offer a more chemically intuitive picture than other methods like Mulliken population analysis. researchgate.net For the title compound, NPA would likely show significant negative charges on the oxygen atoms of the nitro group and the nitrogen atoms of both the nitrile and pyrazole moieties, reflecting their high electronegativity.
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It describes charge delocalization through hyperconjugative interactions, which can be quantified by second-order perturbation theory. For this compound, NBO analysis would be expected to reveal strong delocalization between the lone pair orbitals of the pyrazole nitrogens and the π* anti-bonding orbitals of the benzonitrile ring system. Similarly, significant interactions would be predicted between the π orbitals of the benzene ring and the π* orbitals of the nitro and nitrile groups, confirming the extensive conjugation and intramolecular charge transfer throughout the molecule.
Intermolecular Interaction Energy Frameworks
The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. For this compound, various computational methods can be employed to elucidate the nature and strength of these interactions.
Hirshfeld Surface Analysis and Quantitative Contributions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This method maps the electron density distribution around a molecule, allowing for the identification of close contacts and the types of interactions involved. The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors, with the strength of the interactions represented by color gradients. scirp.org
For this compound, the presence of nitro, pyrazole, and nitrile functional groups suggests a variety of intermolecular interactions. The most significant contributions to the crystal packing are expected to arise from hydrogen bonds, van der Waals forces, and π-π stacking interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of these interactions.
Illustrative Data Table of Hirshfeld Surface Analysis Contributions for a Related Nitro-pyrazole Compound
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.0 |
| O···H/H···O | 25.0 |
| C···H/H···C | 15.0 |
| N···H/H···N | 8.0 |
| C···C (π-π stacking) | 5.0 |
| Other | 2.0 |
Note: This data is illustrative for a similar compound and not specific to this compound.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the interactions can be determined.
Non-Covalent Interaction (NCI) plots offer a complementary visual approach to understanding weak interactions. researchgate.netresearchgate.net These plots are based on the reduced density gradient (RDG) and the electron density, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding. The color-coding of the NCI isosurfaces indicates the strength of these interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface.
For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the pyrazole and benzene rings, suggesting these are sites for nucleophilic attack.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for evaluating NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The presence of electron-donating (pyrazole ring) and electron-withdrawing (nitro and nitrile groups) moieties in this compound creates a "push-pull" system, which can lead to a significant intramolecular charge transfer and, consequently, a large NLO response. nih.gov Computational studies on similar pyrazole derivatives have shown that such structural features can result in high hyperpolarizability values. researchgate.netresearchgate.net
Illustrative Data Table of Calculated NLO Properties for a Related Push-Pull Pyrazole Derivative
| Parameter | Value |
| Dipole Moment (μ) | 5.0 D |
| Polarizability (α) | 20.0 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) | 150.0 x 10⁻³⁰ esu |
Note: This data is illustrative and not specific to this compound.
Reactivity Profiles and Chemical Transformations
Mechanistic Investigations of Key Reactions
Specific mechanistic studies for reactions involving 5-Nitro-2-(pyrazol-1-yl)benzonitrile are not widely published. However, the mechanisms for the primary transformations of its functional groups are well-established in organic chemistry.
The reduction of the aromatic nitro group, a cornerstone reaction for this class of compounds, typically proceeds through a series of single-electron transfer (SET) and proton transfer steps. When using dissolving metals like tin(II) chloride (SnCl₂) in acidic media, the mechanism involves the stepwise reduction of the nitro group through nitroso and hydroxylamine (B1172632) intermediates, which are ultimately converted to the amine. Each step involves electron transfer from the metal and protonation by the solvent or acid. For catalytic hydrogenation, the mechanism involves the adsorption of the nitro compound onto the catalyst surface (e.g., Palladium or Platinum), followed by the sequential addition of hydrogen atoms to the nitrogen and oxygen atoms, leading to the formation of the aniline (B41778) and water.
Mechanisms for nitrile reduction also vary with the reagent. With complex metal hydrides like Lithium Aluminium Hydride (LiAlH₄), the reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine salt which is then further reduced to the amine upon workup. For catalytic hydrogenation, the mechanism is similar to that of nitro reduction, involving adsorption on a catalyst surface and stepwise hydrogen addition.
Nucleophilic Aromatic Substitution (SNAr) reactions, in which the nitro group may act as a leaving group, follow a well-defined addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the nitro group, which is activated by the electron-withdrawing effects of both the nitro and nitrile substituents. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In a subsequent step, the leaving group (the nitrite (B80452) ion) is eliminated, restoring the aromaticity of the ring.
Oxidation and Reduction Chemistry of Functional Groups
The presence of both a nitro and a nitrile group, both of which are reducible, makes chemoselectivity a key consideration in the reduction chemistry of this compound.
The reduction of the aromatic nitro group to a primary amine (5-amino-2-(pyrazol-1-yl)benzonitrile) is the most common and synthetically useful transformation for this compound. Due to the higher reactivity of the nitro group compared to the nitrile under many reducing conditions, this conversion can be achieved with high selectivity. A variety of methods have been developed for the chemoselective reduction of nitroarenes in the presence of nitriles. organic-chemistry.orgstackexchange.com The resulting amino group is a versatile handle for further functionalization.
Several reagent systems are effective for this transformation, as detailed in the table below. The choice of reagent depends on factors such as functional group tolerance, reaction scale, and desired conditions (acidic, neutral, or basic). For example, tin(II) chloride in an alcoholic solvent is a classic and reliable method that is highly selective for the nitro group. stackexchange.com Iron powder in the presence of an acid or a salt like calcium chloride is an economical and environmentally benign alternative. organic-chemistry.org Catalytic hydrogenation can also be employed, though catalyst selection is crucial; platinum-based catalysts are often preferred over palladium to avoid nitrile reduction. stackexchange.com
| Reagent/Catalyst | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| SnCl₂·2H₂O | Ethanol, Heat | 5-Amino-2-(pyrazol-1-yl)benzonitrile | Excellent selectivity for the nitro group; nitrile group is unaffected. stackexchange.com |
| Fe/CaCl₂ | Ethanol/Water, Reflux | 5-Amino-2-(pyrazol-1-yl)benzonitrile | A mild and efficient transfer hydrogenation system that tolerates nitrile groups. organic-chemistry.org |
| H₂ (low pressure), 1% Pt/C | Solvent (e.g., Ethanol) | 5-Amino-2-(pyrazol-1-yl)benzonitrile | Platinum on carbon is reported to be more selective than Palladium on carbon, which can reduce the nitrile. stackexchange.com |
| Sodium Dithionite (Na₂S₂O₄) | Water/Ethanol | 5-Amino-2-(pyrazol-1-yl)benzonitrile | A powerful reducing agent for nitro groups in aqueous systems. |
The reduction of the nitrile group in this compound to a primary amine (to yield (5-nitro-2-(pyrazol-1-yl)phenyl)methanamine) is a more challenging transformation due to the presence of the easily reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or vigorous catalytic hydrogenation conditions that are typically used for nitrile reduction would also reduce the nitro group.
However, methods for the selective reduction of nitriles in the presence of aromatic nitro groups have been developed for analogous substrates like 2-nitrobenzonitrile. calvin.educalvin.edu These methods often rely on the activation of the nitrile group with a Lewis acid, facilitating its reduction under conditions mild enough to leave the nitro group intact. For instance, the combination of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (B1222165) (NaBH₄) has been shown to selectively reduce the nitrile in 2-nitrobenzonitrile. calvin.educalvin.edu This approach could potentially be applied to this compound.
| Reagent System | Conditions | Substrate Example | Product | Selectivity Notes |
|---|---|---|---|---|
| BF₃·OEt₂ + NaBH₄ | THF, Room Temp. or Reflux | 2-Nitrobenzonitrile | 2-Nitrobenzylamine | Lewis acid activates the nitrile towards reduction, leaving the nitro group unaffected. calvin.edu |
| LiAlH₄ | THF, 0°C to RT | This compound | (5-Amino-2-(pyrazol-1-yl)phenyl)methanamine | Non-selective; expected to reduce both the nitrile and the nitro group. |
| H₂, Raney Nickel | High Pressure/Temp. | This compound | (5-Amino-2-(pyrazol-1-yl)phenyl)methanamine | Harsh conditions would likely lead to the reduction of both functional groups. |
Functional Group Interconversions and Derivatization Reactivity
Beyond simple reduction, the functional groups of this compound allow for a range of interconversions and derivatizations. The product of selective nitro reduction, 5-amino-2-(pyrazol-1-yl)benzonitrile, is a particularly valuable intermediate. The newly formed aromatic amine can undergo a variety of classical reactions, including diazotization to form a diazonium salt, which can then be converted into numerous other functional groups (e.g., -OH, -X, -H) via Sandmeyer or related reactions. The amine can also be acylated to form amides or alkylated.
The nitrile group can be hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid or amide. Care must be taken as these conditions could potentially affect the pyrazole (B372694) ring or other parts of the molecule.
Furthermore, the strong electron-withdrawing character of the nitro group activates the benzene (B151609) ring for Nucleophilic Aromatic Substitution (SNAr). The nitro group itself can act as a leaving group when treated with potent nucleophiles (e.g., alkoxides, amines), allowing for the introduction of new substituents at the C-5 position. The pyrazole ring itself can also undergo reactions, such as electrophilic substitution (e.g., nitration, halogenation), although the electron-deficient nature of the attached benzonitrile (B105546) moiety would make such reactions challenging.
Advanced Research Applications
Role as Ligands in Catalysis
Pyrazole-containing compounds are well-regarded for their utility as ligands in catalysis due to their ability to form stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazole (B372694) ring act as effective coordination sites, influencing the catalytic activity and selectivity of the metal center.
Transfer Hydrogenation Catalysis
Transfer hydrogenation is a critical process in organic synthesis, and the design of effective catalysts is an ongoing area of research. While there is no direct research available on the application of 5-Nitro-2-(pyrazol-1-yl)benzonitrile in transfer hydrogenation, related pyrazole derivatives have been investigated. For example, nickel-catalyzed transfer hydrogenation of benzonitriles has been achieved using different hydrogen sources. nih.gov The coordination of this compound to a metal center could potentially create a catalytically active species for such transformations, though experimental validation is required.
Development of Novel Catalytic Systems
The development of novel catalytic systems often relies on the synthesis of new ligands that can fine-tune the properties of a metal catalyst. Pyrazole-based ligands are attractive in this regard due to their synthetic accessibility and tunable electronic and steric properties. nih.gov Copper complexes with pyrazole-based ligands have been synthesized and their catalytic activity in oxidation reactions has been studied. dntb.gov.uamdpi.com The specific combination of the pyrazole, nitro, and benzonitrile (B105546) groups in this compound suggests its potential for creating unique metal complexes with novel catalytic activities. For example, a benzonitrile-containing ligand has been designed for Ni-catalyzed cross-coupling, where the benzonitrile moiety acts as an electron-acceptor to promote reductive elimination. chemrxiv.org
Contributions to Materials Science
The presence of the nitro group and the nitrogen-rich pyrazole ring in this compound suggests its potential application in the development of energetic materials and other functional materials.
Energetic Materials Research
Below is a table showcasing the properties of some representative nitrated pyrazole energetic materials, which can serve as a benchmark for estimating the potential performance of this compound.
| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | 1.89 | 9167 | 37.8 |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole (H2DNP-5T) | 1.85 | 8846 | 33.2 |
| NTOM | 1.77 | 7909 | 24.80 |
| NTOA | 1.66 | 7451 | 29.3 |
Please note: The data in this table is for related compounds and not for this compound. It is provided for comparative purposes only.
Novel Functional Materials Development
The unique combination of functional groups in this compound also suggests its potential use in the development of novel functional materials. Pyrazole derivatives have been explored for various applications, including as components in photoactive materials and pigments. The synthesis of new pyrazolone (B3327878) candidates has been a subject of research for their potential biological and pharmacological activities. nih.gov Furthermore, the benzonitrile group is a known component in the design of ligands for cross-coupling reactions, indicating the compound's versatility. chemrxiv.org The development of materials based on this compound could lead to new applications in fields such as electronics or sensor technology, although this remains an area for future exploration.
Exploration in Supramolecular Chemistry
The unique combination of electron-withdrawing groups (nitro and cyano) and aromatic systems (pyrazole and benzene (B151609) rings) in this compound makes it an intriguing candidate for studies in supramolecular chemistry. This field of chemistry looks beyond individual molecules to understand the non-covalent interactions that govern the formation of larger, organized structures. The specific arrangement of functional groups in this compound could facilitate a range of intermolecular forces, including hydrogen bonding, π–π stacking, and dipole-dipole interactions, which are the cornerstones of self-assembly and molecular recognition.
Self-Assembly and Molecular Recognition Phenomena
The self-assembly of molecules into well-defined, stable superstructures is a key area of supramolecular chemistry. For this compound, the planar nature of the pyrazole and benzene rings could promote π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. Furthermore, the nitrogen atoms of the pyrazole ring and the cyano group, along with the oxygen atoms of the nitro group, can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these sites could direct the assembly of molecules into predictable one-, two-, or three-dimensional networks.
Molecular recognition, the specific binding of a substrate (guest) to a receptor (host), is another critical aspect of supramolecular chemistry. The distinct electronic and steric properties of this compound could enable it to selectively interact with other molecules. For instance, the electron-deficient aromatic rings, a result of the nitro and cyano groups, could preferentially bind with electron-rich aromatic systems through donor-acceptor π–π interactions. The potential for specific hydrogen bonding patterns also contributes to its capacity for molecular recognition. While specific experimental studies on the self-assembly and molecular recognition of this compound are limited, analysis of crystal structures of analogous nitrophenyl-pyrazole derivatives often reveals such intermolecular interactions, providing a model for how this compound might behave.
Host-Guest Chemistry and Complex Formation
Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity or binding site, and a guest molecule that fits within it. While this compound is not a macrocyclic host itself, it could function as a guest molecule, binding within the cavities of larger host systems like cyclodextrins, calixarenes, or cucurbiturils. The size, shape, and electronic properties of the molecule would determine the stability and selectivity of such host-guest complexes. For example, the hydrophobic benzene and pyrazole rings could be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous environment.
Future Research Directions and Perspectives
Emerging Synthetic Strategies
While classical synthetic routes to pyrazole (B372694) derivatives are well-established, future research will likely pivot towards more efficient, sustainable, and versatile strategies for the synthesis of 5-Nitro-2-(pyrazol-1-yl)benzonitrile and its analogues. These emerging methods aim to improve yield, reduce waste, and allow for greater molecular diversity.
Key areas of development include:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and alternative energy sources like microwave irradiation and sonication, represents a significant frontier. thieme-connect.comnih.gov These techniques can lead to shorter reaction times, higher yields, and a reduced environmental footprint compared to traditional methods that often rely on volatile organic solvents. thieme-connect.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex molecules. mdpi.com Designing a one-pot synthesis for this compound could streamline its production significantly. rsc.orgnih.gov
Novel Catalytic Systems: The exploration of advanced catalysts, including heterogeneous catalysts, nano-catalysts, and reusable catalysts like polyoxometalates, is a promising avenue. nih.govingentaconnect.com These catalysts can offer higher selectivity and can be easily separated from the reaction mixture, simplifying purification and reducing waste. thieme-connect.com
Table 1: Comparison of Conventional vs. Emerging Synthetic Strategies for Pyrazole Derivatives
| Strategy | Conventional Methods | Emerging Methods | Potential Advantages of Emerging Methods |
|---|---|---|---|
| Solvents | Often rely on volatile organic compounds (VOCs) | Aqueous media, ionic liquids, solvent-free conditions | Reduced environmental impact, improved safety |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound | Faster reaction rates, energy efficiency |
| Process Type | Stepwise synthesis | Multicomponent reactions (MCRs), Flow chemistry | Increased efficiency, atom economy, scalability |
| Catalysis | Homogeneous acid/base catalysts | Heterogeneous, nano, and reusable catalysts | Simplified purification, catalyst recycling |
Advanced Spectroscopic and Computational Methodologies
A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Future research will undoubtedly leverage sophisticated analytical and computational tools to achieve a deeper level of characterization.
Advanced Spectroscopic Techniques:
Two-Dimensional NMR (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) NMR signals, which is especially important for complex heterocyclic systems. ipb.ptnumberanalytics.com
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. numberanalytics.comnih.gov This data provides fundamental insights into the molecule's conformation and packing.
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. numberanalytics.com Further fragmentation studies can help elucidate the connectivity of the molecule and understand its stability under ionization conditions.
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting a wide range of molecular properties. eurasianjournals.comresearchgate.net These calculations can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), calculate NMR chemical shifts, and analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgnih.gov
Molecular Docking and Dynamics: If the compound is explored for biological applications, molecular docking simulations can predict its binding affinity and orientation within the active site of a target protein. nih.govnih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. eurasianjournals.com
Table 2: Application of Advanced Methodologies for Characterization
| Methodology | Type | Information Gained |
|---|---|---|
| 2D-NMR (COSY, HMBC) | Spectroscopic | Unambiguous assignment of ¹H and ¹³C signals and molecular connectivity. |
| X-ray Crystallography | Spectroscopic | Precise 3D molecular structure, bond parameters, and crystal packing. |
| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic properties (HOMO-LUMO), predicted spectra. |
| Molecular Docking | Computational | Prediction of binding modes and affinity to biological targets. |
Interdisciplinary Research Opportunities
The distinct functional groups within this compound—the pyrazole ring, the benzonitrile (B105546) group, and the nitro group—open up a multitude of possibilities for interdisciplinary research. Each moiety is a well-known pharmacophore or functional unit in various fields.
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The nitroaromatic and nitrile functionalities are also present in numerous therapeutic agents. mdpi.com Future research could involve screening this compound and its derivatives against various biological targets, such as kinases, proteases, or microbial enzymes, potentially leading to the development of new therapeutic leads. nih.gov
Agrochemicals: Many commercial pesticides and herbicides contain pyrazole and nitrophenyl structures. The succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides, for instance, often features a pyrazole-carboxamide core. acs.org Investigating the potential of this compound as a lead structure for novel fungicides or insecticides is a viable research direction.
Materials Science: The electronic properties conferred by the conjugated system and the electron-withdrawing nitro and cyano groups suggest potential applications in materials science. nih.gov Research could explore its use as a building block for organic dyes, fluorescent probes, or nonlinear optical materials. cymitquimica.com Furthermore, heterocyclic compounds are often studied as corrosion inhibitors for metals, presenting another potential application. bohrium.com
Energetic Materials: Nitrated pyrazoles are a class of energetic materials studied for their high density, thermal stability, and specific impulse. researchgate.net While this specific compound may not be a primary explosive, its synthesis and properties could be of interest to the broader field of high-energy-density materials.
Table 3: Potential Interdisciplinary Applications of this compound
| Field | Rationale for Exploration | Key Structural Features |
|---|---|---|
| Medicinal Chemistry | Pyrazoles are established pharmacophores. | Pyrazole ring, Nitrophenyl group |
| Agrochemicals | Common scaffold in fungicides and insecticides. | Pyrazole ring, Nitrophenyl group |
| Materials Science | Potential for unique optical/electronic properties. | Conjugated aromatic system, Cyano and Nitro groups |
| Energetic Materials | Nitrated heterocycles are a known class of EMs. | Pyrazole ring, Nitro group |
Q & A
Q. What are the common synthetic routes for preparing 5-Nitro-2-(pyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling nitrile-containing intermediates with pyrazole derivatives. A validated approach includes:
- Step 1: React benzoylacetonitrile with substituted phenylhydrazines under basic conditions to form pyrazole intermediates (Scheme 13 in ).
- Step 2: Introduce the nitro group via nitration using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.
- Optimization: Use polar aprotic solvents (e.g., DMF) and catalytic piperidine to enhance cyclization efficiency. Reflux conditions (e.g., 1,4-dioxane at 80–90°C for 3–5 hours) improve yield.
Q. How is this compound characterized using spectroscopic and computational methods?
Methodological Answer:
- NMR Analysis: The nitrile group (CN) appears as a singlet near δ 116–118 ppm in -NMR. Pyrazole protons resonate at δ 6.8–7.3 ppm in -NMR, with splitting patterns indicating substitution.
- IR Spectroscopy: A sharp peak at ~2220 cm confirms the nitrile group, while nitro (NO₂) stretches appear at ~1520 cm (asymmetric) and ~1340 cm (symmetric).
- Computational Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and verify resonance structures.
Q. What factors influence the stability of the nitrile group in this compound under acidic or basic conditions?
Methodological Answer: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions. Stability assays suggest:
- Acidic Conditions (HCl): Gradual hydrolysis to carboxylic acid at >60°C.
- Basic Conditions (NaOH): Rapid conversion to amide intermediates at room temperature.
- Mitigation: Store the compound in anhydrous solvents (e.g., THF) at –20°C to prevent degradation.
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?
Methodological Answer: Contradictions often arise from solvent purity or temperature gradients. Strategies include:
- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., solvent volume, stirring rate).
- Case Study: Zhang et al. (2018) reported a 15% yield increase by switching from batch to flow chemistry for analogous nitrile-pyrazole couplings.
- In-Situ Monitoring: Employ Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
Q. What computational methods predict the regioselectivity of electrophilic substitutions on the pyrazole ring?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies to identify electron-rich sites. For this compound, the pyrazole C-4 position is most reactive due to nitro group electron withdrawal.
- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to guide functionalization (e.g., sulfonation at C-4 vs. halogenation at C-3).
Q. What strategies enhance the compound’s solubility for biological assays without altering its core structure?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS (1:4 v/v) to achieve 2–5 mg/mL solubility.
- Crystallization Control: Modify crystal packing by recrystallizing from ethanol/water (70:30) to produce a metastable polymorph with higher aqueous solubility.
- Derivatization: Introduce PEGylated side chains at the pyrazole N-1 position, preserving the nitrile and nitro groups.
Q. How does the nitro group influence the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Mechanistic Insight: The nitro group enhances binding affinity to enzyme active sites via hydrogen bonding (e.g., xanthine oxidase inhibition, IC₅₀ = 0.8 µM).
- SAR Studies: Analogues lacking the nitro group show 10-fold reduced activity, confirming its critical role.
- Electron-Withdrawing Effect: The nitro group polarizes the pyrazole ring, increasing electrophilicity and interaction with catalytic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
